molecular formula C19H24N2O3S B6582194 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide CAS No. 1208665-49-9

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide

Cat. No. B6582194
CAS RN: 1208665-49-9
M. Wt: 360.5 g/mol
InChI Key: PCUQOVDHTWJLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide, also known as NFMP, is a novel, small molecule inhibitor of the enzyme phosphodiesterase-4 (PDE4). It has been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). NFMP has been shown to possess anti-inflammatory and anti-allergic properties, making it a promising therapeutic agent for these conditions.

Mechanism of Action

The exact mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide is not fully understood. It is believed that N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide binds to and inhibits the activity of PDE4, an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting the activity of PDE4, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide increases the concentration of cAMP, which in turn activates the production of anti-inflammatory mediators, such as interleukins and prostaglandins. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide have been studied extensively in preclinical and clinical studies. In preclinical studies, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been shown to reduce airway inflammation and improve lung function in animal models. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the production of inflammatory mediators, such as leukotrienes and prostaglandins.
In clinical studies, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been shown to reduce airway inflammation and improve lung function in patients with asthma and COPD. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been demonstrated to reduce symptoms of IBD, such as abdominal pain and diarrhea.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide in laboratory experiments include its low toxicity, its ability to inhibit the activity of PDE4, and its ability to increase the concentration of cAMP. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide is relatively easy to synthesize and is relatively inexpensive.
The limitations of using N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide in laboratory experiments include its relatively short half-life and its potential for drug-drug interactions. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has not been studied extensively in clinical trials and its long-term safety and efficacy have not been established.

Future Directions

Future research on N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide should focus on its potential applications in the treatment of various diseases, including asthma, COPD, and IBD. In addition, further research should be conducted to evaluate the long-term safety and efficacy of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide in clinical trials. Additionally, future studies should focus on the mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide and the potential for drug-drug interactions. Finally, further research should be conducted to identify novel uses for N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide, such as its potential applications in the treatment of cancer, cardiovascular disease, and neurological disorders.

Synthesis Methods

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide is relatively straightforward and can be achieved through a three-step process. In the first step, an N-acyl-morpholine derivative is synthesized from an acyl chloride and morpholine. In the second step, the N-acyl-morpholine derivative is reacted with a phenylsulfonyl chloride to form an N-acyl-phenylsulfonyl-morpholine derivative. Finally, the N-acyl-phenylsulfonyl-morpholine derivative is reacted with furan to form N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been studied extensively in preclinical and clinical studies for its potential applications in the treatment of various diseases. In preclinical studies, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been shown to possess anti-inflammatory, anti-allergic, and bronchodilatory properties, making it a promising therapeutic agent for the treatment of asthma and COPD. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
In clinical studies, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been shown to be effective in reducing airway inflammation and improving lung function in patients with asthma and COPD. In addition, N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide has been demonstrated to be effective in reducing symptoms of IBD, such as abdominal pain and diarrhea.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c22-19(8-14-25-16-5-2-1-3-6-16)20-15-17(18-7-4-11-24-18)21-9-12-23-13-10-21/h1-7,11,17H,8-10,12-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUQOVDHTWJLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CCSC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.